molecular formula C12H11NO B13218926 3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile

3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile

Cat. No.: B13218926
M. Wt: 185.22 g/mol
InChI Key: KHAJICWVRRCICD-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spiro structure, which involves a naphthalene ring fused to an oxirane ring with a carbonitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final cyclization. The reaction conditions often require precise control of temperature, pressure, and pH to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the naphthalene ring or the oxirane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The carbonitrile group can also participate in nucleophilic addition reactions, affecting cellular pathways and enzyme activities.

Comparison with Similar Compounds

  • 3,4-Dihydro-1H-spiro[naphthalene-2,2’-thiazolidin]-4’-one
  • 3,4-Dihydro-4,4-dimethyl-3-(3-nitrophenyl)spiro[naphthalene-2(1H)-2’-oxirane]-1-one

Comparison: Compared to similar compounds, 3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile is unique due to its specific spiro structure and the presence of a carbonitrile group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

spiro[2,4-dihydro-1H-naphthalene-3,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C12H11NO/c13-8-11-12(14-11)6-5-9-3-1-2-4-10(9)7-12/h1-4,11H,5-7H2

InChI Key

KHAJICWVRRCICD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C31)C(O2)C#N

Origin of Product

United States

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